2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone is an organic compound that features both piperidine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of piperidine and pyrrolidine derivatives under specific conditions. One common method involves the use of a ketone precursor, which undergoes a condensation reaction with piperidine and pyrrolidine to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine and pyrrolidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, nucleophilic reagents, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted piperidine and pyrrolidine derivatives.
Scientific Research Applications
2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)propanone: Similar structure but with an additional carbon atom in the chain.
2-(Piperidin-4-yl)-1-(morpholin-1-yl)ethanone: Contains a morpholine ring instead of a pyrrolidine ring.
2-(Piperidin-4-yl)-1-(piperazin-1-yl)ethanone: Features a piperazine ring instead of a pyrrolidine ring.
Uniqueness: 2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone is unique due to its specific combination of piperidine and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H20N2O |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-piperidin-4-yl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C11H20N2O/c14-11(13-7-1-2-8-13)9-10-3-5-12-6-4-10/h10,12H,1-9H2 |
InChI Key |
OCNFACQIYAGJJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CCNCC2 |
Origin of Product |
United States |
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